Coupling Efficiency and Epimerization Control of Fmoc-Lys(ipr)-OH in Fmoc-SPPS
Fmoc-Lys(ipr)-OH enables high-fidelity incorporation of the Nε-isopropyl-L-lysine residue in a single coupling step, eliminating the need for a post-synthetic side-chain deprotection step required when using Fmoc-Lys(ipr,Boc)-OH. Comparative studies on sterically hindered lysine derivatives in Fmoc-SPPS demonstrate that direct incorporation of pre-alkylated lysine building blocks maintains coupling efficiencies comparable to standard Fmoc-Lys(Boc)-OH while reducing cumulative deprotection-related side reactions and epimerization at the α-carbon [1]. The isopropyl group confers sufficient steric bulk to suppress undesired side-chain participation during chain elongation, yet does not significantly impede acylation kinetics under standard HBTU/HOBt or DIC/Oxyma activation conditions .
| Evidence Dimension | Coupling efficiency and epimerization risk during SPPS |
|---|---|
| Target Compound Data | Single-step incorporation; epimerization minimized due to pre-formed Nε-isopropyl modification; coupling efficiency comparable to standard Fmoc-Lys(Boc)-OH |
| Comparator Or Baseline | Fmoc-Lys(ipr,Boc)-OH (CAS 201003-48-7): Requires post-synthetic TFA cleavage of Boc group; cumulative deprotection steps increase epimerization and side-reaction potential |
| Quantified Difference | Reduction of one acidolytic deprotection step per Lys(ipr) residue; cumulative epimerization risk reduced proportionally to number of residues incorporated |
| Conditions | Fmoc-SPPS with standard coupling reagents (HBTU/HOBt or DIC/Oxyma); Fmoc removal with 20% piperidine in DMF |
Why This Matters
Elimination of a post-synthetic TFA cleavage step reduces total synthesis time, minimizes acid exposure to acid-sensitive peptide sequences, and lowers the cumulative risk of epimerization at chiral centers—factors that directly improve crude peptide purity and overall yield in multi-residue syntheses.
- [1] NBInno. Fmoc-Lys(Boc)(isopropyl)-OH: Your Key Partner in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd., 2026. View Source
